Cas no 14596-50-0 (3,4-Dimethoxybenzyl Isothiocyanate)

3,4-Dimethoxybenzyl Isothiocyanate Chemical and Physical Properties
Names and Identifiers
-
- Benzene,4-(isothiocyanatomethyl)-1,2-dimethoxy-
- 3,4-Dimethoxybenzyl isothiocyanate
- 4-(isothiocyanatomethyl)-1,2-dimethoxybenzene
- 3,4-Dimethoxybenzyl isothiocyate
- 1-(2,6-Dimethoxybenzyl isothiocyanate
- 1-(3,4-DIMETHOXYBENZYL) ISOTHIOCYANATE
- J-008176
- MFCD00060409
- AT21459
- SCHEMBL6791849
- DTXSID10374305
- Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy-
- 4-(isothiocyanatomethyl)-1,2-dimethoxy-benzene
- AKOS009075750
- FT-0637109
- MTKPIGBIMQONMN-UHFFFAOYSA-N
- 14596-50-0
- EN300-23390
- A808434
- 3,4-Dimethoxybenzyl Isothiocyanate
-
- MDL: MFCD00060409
- Inchi: InChI=1S/C10H11NO2S/c1-12-9-4-3-8(6-11-7-14)5-10(9)13-2/h3-5H,6H2,1-2H3
- InChI Key: MTKPIGBIMQONMN-UHFFFAOYSA-N
- SMILES: COC1=C(C=C(C=C1)CN=C=S)OC
Computed Properties
- Exact Mass: 209.05100
- Monoisotopic Mass: 209.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.9A^2
- XLogP3: 2.8
Experimental Properties
- Density: 1.1
- Melting Point: 29-32°C
- Boiling Point: 319.3°Cat760mmHg
- Flash Point: 146.9°C
- Refractive Index: 1.532
- PSA: 62.91000
- LogP: 2.30660
3,4-Dimethoxybenzyl Isothiocyanate Security Information
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26
- Safety Term:S26-36/37/39
- HazardClass:IRRITANT-HARMFUL
- Risk Phrases:R20/21/22; R36/37/38
3,4-Dimethoxybenzyl Isothiocyanate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,4-Dimethoxybenzyl Isothiocyanate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23390-0.1g |
4-(isothiocyanatomethyl)-1,2-dimethoxybenzene |
14596-50-0 | 95% | 0.1g |
$24.0 | 2024-06-19 | |
Enamine | EN300-23390-0.05g |
4-(isothiocyanatomethyl)-1,2-dimethoxybenzene |
14596-50-0 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
abcr | AB150524-1 g |
3,4-Dimethoxybenzyl isothiocyanate, 97%; . |
14596-50-0 | 97% | 1 g |
€134.90 | 2023-07-20 | |
TRC | D525648-1000mg |
3,4-Dimethoxybenzyl Isothiocyanate |
14596-50-0 | 1g |
$689.00 | 2023-05-18 | ||
Aaron | AR001E97-50mg |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 50mg |
$52.00 | 2025-04-03 | |
Aaron | AR001E97-2.5g |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 2.5g |
$229.00 | 2025-02-13 | |
Aaron | AR001E97-10g |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 10g |
$809.00 | 2023-12-16 | |
1PlusChem | 1P001E0V-2.5g |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 2.5g |
$238.00 | 2024-06-20 | |
1PlusChem | 1P001E0V-500mg |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 500mg |
$126.00 | 2024-06-20 | |
1PlusChem | 1P001E0V-1g |
Benzene, 4-(isothiocyanatomethyl)-1,2-dimethoxy- |
14596-50-0 | 95% | 1g |
$144.00 | 2024-06-20 |
3,4-Dimethoxybenzyl Isothiocyanate Related Literature
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
Additional information on 3,4-Dimethoxybenzyl Isothiocyanate
3,4-Dimethoxybenzyl Isothiocyanate (CAS No. 14596-50-0): A Comprehensive Overview
3,4-Dimethoxybenzyl Isothiocyanate, with the chemical formula C9H9NO2S, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 14596-50-0, uniquely identifies it in scientific literature and databases, underscoring its importance in various applications. This compound, characterized by its isothiocyanate functional group, has garnered attention due to its versatile reactivity and potential applications in drug development and synthetic chemistry.
The nomenclature of this compound reflects its structural composition: a benzene ring substituted with methoxy groups at the 3rd and 4th positions, linked to an isothiocyanate moiety. This specific arrangement imparts unique chemical properties that make it a valuable intermediate in organic synthesis. The presence of the isothiocyanate group enhances its reactivity, particularly in nucleophilic addition reactions, making it a useful building block for more complex molecules.
In recent years, there has been a surge in research focusing on the applications of isothiocyanates in pharmaceuticals. The 3,4-dimethoxybenzyl isothiocyanate has been explored for its potential role in the synthesis of bioactive molecules. Specifically, its ability to undergo facile reactions with nucleophiles has been leveraged in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit promising biological activities.
One of the most intriguing aspects of CAS No. 14596-50-0 is its role as a precursor in the synthesis of thiazole derivatives. Thiazoles are a class of heterocyclic compounds that are widely recognized for their pharmacological properties. The reaction between 3,4-dimethoxybenzyl isothiocyanate and thiourea or other sulfur-containing nucleophiles can yield thiazole-based structures that possess antimicrobial and anti-inflammatory characteristics. These findings have opened up new avenues for drug discovery and development.
The compound's reactivity also extends to its interaction with biological systems. Researchers have investigated its potential as an intermediate in the synthesis of protease inhibitors, which are crucial in treating various diseases, including cancer and neurodegenerative disorders. The isothiocyanate group's ability to form covalent bonds with amino acid residues in proteins makes it an effective tool for designing molecules that can modulate enzyme activity.
In addition to its pharmaceutical applications, CAS No. 14596-50-0 has found utility in materials science. Its incorporation into polymers and coatings can enhance their mechanical properties and thermal stability. The thiolysis reaction of isothiocyanates with thiols produces stable thioether linkages, which can be exploited to create advanced materials with tailored properties.
The synthesis of 3,4-dimethoxybenzyl isothiocyanate itself is an area of active research. Traditional methods involve the reaction of 3,4-dimethoxybenzaldehyde with phosphorus pentasulfide or other sulfurating agents. However, recent advancements have focused on greener synthetic routes that minimize waste and improve yields. These methods often employ catalytic systems that enhance reaction efficiency while reducing environmental impact.
The safety profile of this compound is another critical consideration. While it does not fall under hazardous classifications such as flammable or corrosive materials, proper handling procedures must be followed to prevent skin and eye irritation. Personal protective equipment (PPE), including gloves and safety goggles, is recommended when working with this substance.
The future prospects for CAS No. 14596-50-0 are promising, with ongoing research exploring its potential applications in drug discovery and material science. As our understanding of molecular interactions continues to evolve, so too will the ways in which this versatile compound is utilized. Its role as a key intermediate in organic synthesis ensures that it will remain a cornerstone of research efforts across multiple disciplines.
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